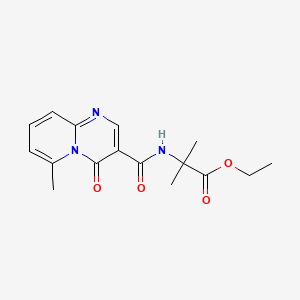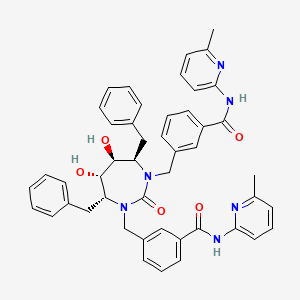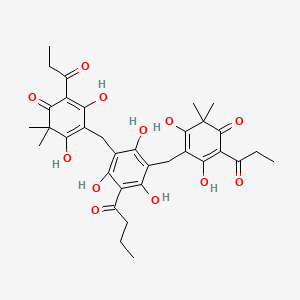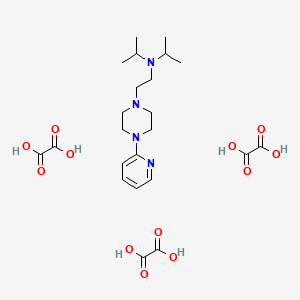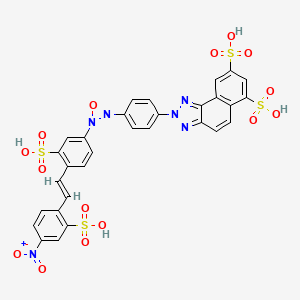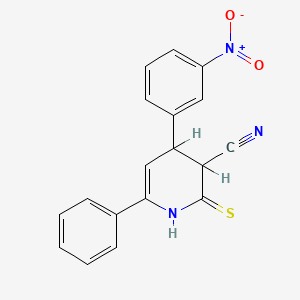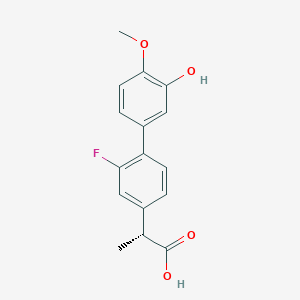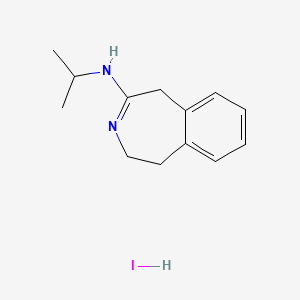
Antipyrine acetylsalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antipyrine acetylsalicylate is a compound formed by the combination of antipyrine and acetylsalicylic acid. Antipyrine, also known as phenazone, is an analgesic and antipyretic agent, while acetylsalicylic acid, commonly known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID). The combination of these two compounds results in a molecule that possesses the therapeutic properties of both components.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine acetylsalicylate involves the esterification of antipyrine with acetylsalicylic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Antipyrine+Acetylsalicylic Acid→Antipyrine Acetylsalicylate+Water
In a laboratory setting, the reaction is carried out by mixing antipyrine and acetylsalicylic acid in the presence of an acid catalyst such as sulfuric acid. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.
化学反応の分析
Types of Reactions
Antipyrine acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of antipyrine and acetylsalicylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring of the antipyrine moiety.
Substitution: The acetyl group in acetylsalicylic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Hydrolysis: Antipyrine and acetylsalicylic acid.
Oxidation: Oxidized derivatives of antipyrine and acetylsalicylic acid.
Substitution: Substituted derivatives of acetylsalicylic acid.
科学的研究の応用
Antipyrine acetylsalicylate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its combined analgesic and anti-inflammatory properties, making it a candidate for pain relief and anti-inflammatory treatments.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of antipyrine acetylsalicylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, antipyrine acts on the central nervous system to increase the pain threshold.
類似化合物との比較
Similar Compounds
Antipyrine: An analgesic and antipyretic agent used for pain relief and fever reduction.
Acetylsalicylic Acid (Aspirin): A widely used NSAID with analgesic, antipyretic, and anti-inflammatory properties.
Paracetamol (Acetaminophen): An analgesic and antipyretic agent with a different mechanism of action compared to NSAIDs.
Uniqueness
Antipyrine acetylsalicylate is unique due to its combination of the therapeutic properties of both antipyrine and acetylsalicylic acid. This dual action makes it a versatile compound for pain relief and anti-inflammatory treatments. Unlike paracetamol, which primarily acts on the central nervous system, this compound also targets peripheral inflammation through COX inhibition.
特性
CAS番号 |
569-84-6 |
|---|---|
分子式 |
C20H20N2O5 |
分子量 |
368.4 g/mol |
IUPAC名 |
2-acetyloxybenzoic acid;1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O.C9H8O4/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-8H,1-2H3;2-5H,1H3,(H,11,12) |
InChIキー |
DXKXOTURGHVQIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


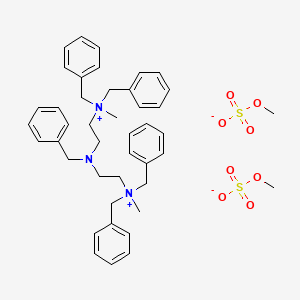
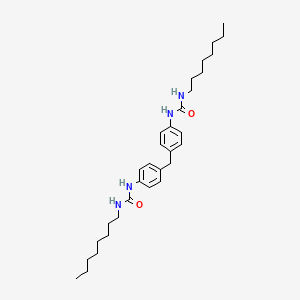

![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)

